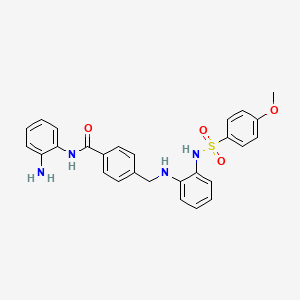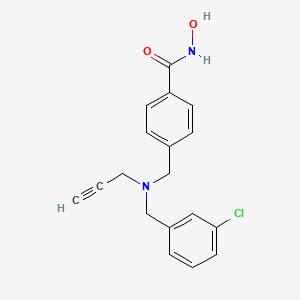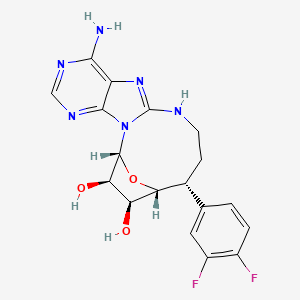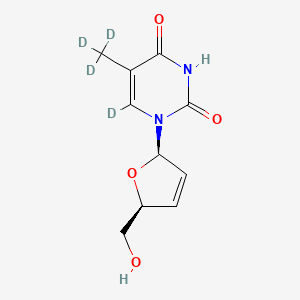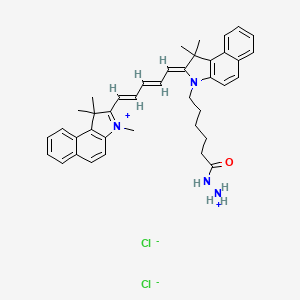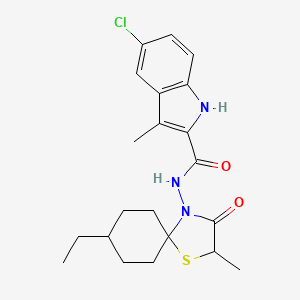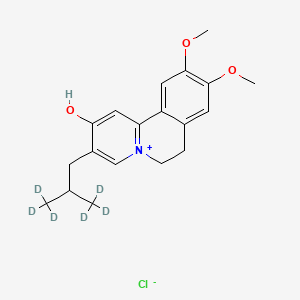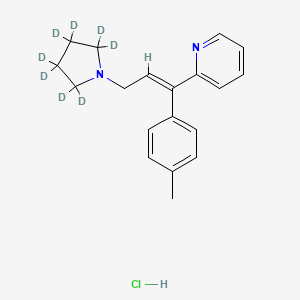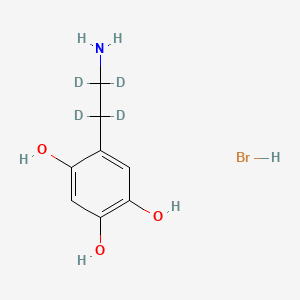
Oxidopamine-d4 (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxidopamine-d4 (hydrobromide) is a deuterated form of oxidopamine, also known as 6-hydroxydopamine. It is a synthetic monoaminergic neurotoxin used primarily in scientific research to selectively destroy dopaminergic and noradrenergic neurons in the brain. This compound is particularly valuable in the study of neurodegenerative diseases such as Parkinson’s disease, as it can induce Parkinsonism in laboratory animals by lesioning the dopaminergic neurons of the substantia nigra pars compacta .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxidopamine-d4 (hydrobromide) involves the deuteration of oxidopamine. The central step in synthesizing oxidopamine is a Fremy’s salt oxidation of 3-hydroxy-4-methoxyphenethylamine, forming the corresponding p-quinone . The deuteration process involves replacing the hydrogen atoms with deuterium, which can be achieved through various methods, including catalytic exchange reactions.
Industrial Production Methods
Industrial production of oxidopamine-d4 (hydrobromide) typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes the deuteration step, followed by purification using techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidopamine-d4 (hydrobromide) undergoes several types of chemical reactions, including:
Reduction: It can be reduced to its corresponding amine form under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of oxidopamine-d4, as well as substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxidopamine-d4 (hydrobromide) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Employed in the study of neurodegenerative diseases by inducing selective neuronal damage.
Industry: Applied in the synthesis of other deuterated compounds for research purposes.
Mechanism of Action
Oxidopamine-d4 (hydrobromide) exerts its effects by selectively targeting dopaminergic and noradrenergic neurons. Its mechanism of action involves the production of cytolytic free radicals through autoxidation, leading to oxidative stress and neuronal damage . The compound is taken up by the neurons via the dopamine transporter, where it undergoes oxidation to produce reactive oxygen species, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Oxidopamine (6-hydroxydopamine): The non-deuterated form, used similarly in research.
Dopamine: A neurotransmitter with a similar structure but different biological activity.
Norepinephrine: Another neurotransmitter with structural similarities.
Uniqueness
Oxidopamine-d4 (hydrobromide) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in research applications. The deuterium atoms can also provide insights into reaction mechanisms and metabolic pathways that are not possible with the non-deuterated form .
Properties
Molecular Formula |
C8H12BrNO3 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
5-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2,4-triol;hydrobromide |
InChI |
InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H/i1D2,2D2; |
InChI Key |
MLACDGUOKDOLGC-PBCJVBLFSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1O)O)O)C([2H])([2H])N.Br |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


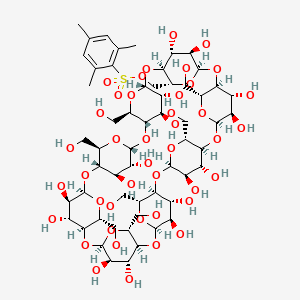
![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)
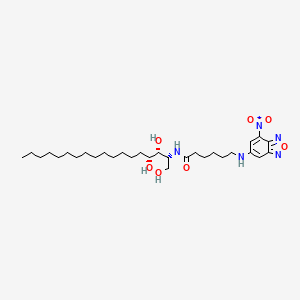
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)

![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
